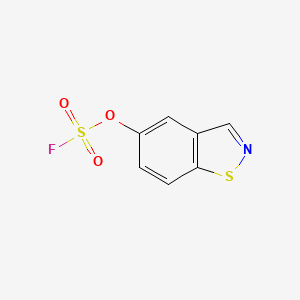

5-Fluorosulfonyloxy-1,2-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluorosulfonyloxy-1,2-benzothiazole is a compound that belongs to the benzothiazole family . Benzothiazoles are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity .

Synthesis Analysis

The synthesis of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole was achieved via the SuFEx reaction between compound 1 and SO2F2 in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The fluorescence characteristics of the compound were calculated through the density functional method (DFT and TDDFT) using the Gaussian 16 program .Molecular Structure Analysis

Benzothiazole and its derivatives are composed of a benzene ring and a thiazole ring . The introduction of certain structures or functional groups on benzothiazole can be used to construct benzothiazole fluorescent probes .Chemical Reactions Analysis

Benzothiazole fluorescent probes can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte . The benzothiazole moiety is mainly prepared by the condensation reaction of 2-aminothiophenol .Physical And Chemical Properties Analysis

The absorption maximum of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile was at 300 nm . The energies of HOMO and LUMO showed that the transfer of charge occurred within the compound .Applications De Recherche Scientifique

Fluorescent Probes for Analyte Detection

5-Fluorosulfonyloxy-1,2-benzothiazole: derivatives are utilized in the development of fluorescent probes due to their ability to undergo photoinduced electron transfer and excited-state intramolecular proton transfer (ESIPT). These probes can specifically interact with analytes, altering their luminescence characteristics, which is crucial for detecting various substances, including metal ions and biological macromolecules .

Pharmaceutical Applications: Anti-tubercular Compounds

Recent research has highlighted the synthesis of new benzothiazole-based anti-tubercular compounds . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, and their effectiveness has been compared with standard reference drugs. The synthesis involves various pathways like diazo-coupling and Knoevenagel condensation, aiming to develop potent inhibitors with enhanced anti-tubercular activity .

Agriculture: Pesticides and Fungicides

In agriculture, benzothiazole derivatives are explored for their potential use as new types of agricultural chemicals. They are analyzed for antibacterial, antifungal, antiviral, weeding, and insecticidal activities. The structure-activity relationship (SAR) and mechanisms of action are key areas of study to develop effective agricultural agents .

Analytical Chemistry: Substance Detection

In analytical chemistry, the derivatives of 5-Fluorosulfonyloxy-1,2-benzothiazole are significant for constructing fluorescent probes that can detect harmful substances and perform cell imaging. These probes offer a rapid response and specific detection capabilities, which are advantageous over traditional analytical techniques like titration and chromatography .

Materials Science: Synthesis of Sulfonyl Fluorides

The compound plays a role in the synthesis of sulfonyl fluorides, which have applications in organic synthesis, chemical biology, drug discovery, and materials science. The use of fluorosulfonyl radicals for direct fluorosulfonylation is an emerging method for producing these sulfonyl fluorides efficiently .

Biochemistry: Cellular Imaging

In biochemistry, benzothiazole-based fluorescent sensors are developed for cellular imaging. These sensors can selectively detect ions like Zn²⁺ in vitro, which is essential for understanding cellular processes and signaling pathways. The temperature-dependent detection capabilities of these sensors are particularly noteworthy for in-depth biochemical studies .

Mécanisme D'action

Mode of Action

Benzothiazole derivatives have been found to exhibit potential antiviral effects against hsv1 . They may interact with their targets, leading to changes that inhibit the replication, mutation, and adaptation of viruses in host cells .

Biochemical Pathways

Benzothiazole derivatives have been found to affect the replication of viruses . They may interfere with the viral life cycle, inhibiting the formation of viral plaques .

Pharmacokinetics

Benzothiazoles are known to be highly polar substances, which may affect their bioavailability .

Result of Action

Benzothiazole derivatives have been found to exhibit potential antiviral effects, reducing the number of viral plaques by 50–61% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluorosulfonyloxy-1,2-benzothiazole. For instance, benzothiazoles have been detected in water supplies around the world . The presence of these compounds in the environment, particularly water bodies, may affect their bioavailability and efficacy .

Safety and Hazards

Orientations Futures

Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are being explored as potential anti-tumor small molecule drugs . Additionally, the synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Propriétés

IUPAC Name |

5-fluorosulfonyloxy-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3S2/c8-14(10,11)12-6-1-2-7-5(3-6)4-9-13-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZZJPKBQQRYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OS(=O)(=O)F)C=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorosulfonyloxy-1,2-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)

![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)

![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)